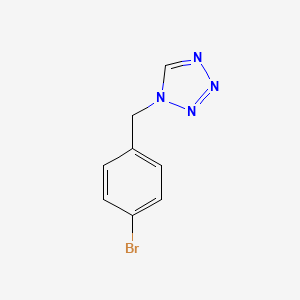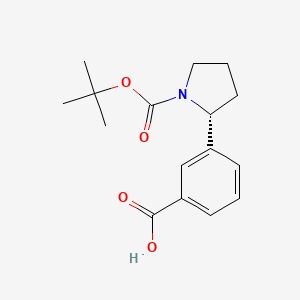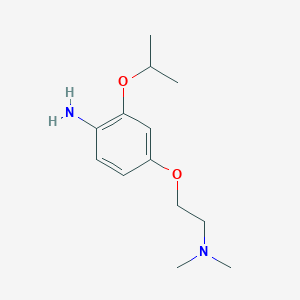
7-(3,5-dimethyltriazol-4-yl)-5-nitro-2H-isoquinolin-1-one
概要
説明
7-(3,5-dimethyltriazol-4-yl)-5-nitro-2H-isoquinolin-1-one is a synthetic compound with a complex structure that includes a triazole ring and a nitroisoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dimethyltriazol-4-yl)-5-nitro-2H-isoquinolin-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide under copper-catalyzed conditions.
Nitration of Isoquinoline: The isoquinoline ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The triazole and nitroisoquinoline moieties are then coupled under appropriate conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Reduction: 7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-aminoisoquinolin-1(2H)-one.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Materials Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Medicine
Anticancer Activity: Preliminary studies suggest potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry
Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 7-(3,5-dimethyltriazol-4-yl)-5-nitro-2H-isoquinolin-1-one is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, potentially disrupting cellular processes. The nitro group may undergo bioreduction to form reactive intermediates that can damage cellular components.
類似化合物との比較
Similar Compounds
7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-aminoisoquinolin-1(2H)-one: Similar structure but with an amino group instead of a nitro group.
7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-chloroisoquinolin-1(2H)-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of both a triazole ring and a nitroisoquinoline moiety makes 7-(3,5-dimethyltriazol-4-yl)-5-nitro-2H-isoquinolin-1-one unique
特性
分子式 |
C13H11N5O3 |
|---|---|
分子量 |
285.26 g/mol |
IUPAC名 |
7-(3,5-dimethyltriazol-4-yl)-5-nitro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C13H11N5O3/c1-7-12(17(2)16-15-7)8-5-10-9(3-4-14-13(10)19)11(6-8)18(20)21/h3-6H,1-2H3,(H,14,19) |
InChIキー |
ABDGGZJUBUJZOM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=N1)C)C2=CC3=C(C=CNC3=O)C(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[N-(2,4-dimethoxybenzyl)carbamoyl]piperidine](/img/structure/B8477614.png)
![1-(3-Bromophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8477616.png)
![6,6-Dimethylbicyclo[3.1.1]hept-2-yl acetaldehyde](/img/structure/B8477629.png)









![Diethyl acetamido[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B8477700.png)
